molecular formula C21H16O B14347114 2-(Benzyloxy)anthracene CAS No. 93245-49-9

2-(Benzyloxy)anthracene

Cat. No.: B14347114
CAS No.: 93245-49-9
M. Wt: 284.3 g/mol
InChI Key: YYQISIIIDRJNHE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with a benzyloxy group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)anthracene typically involves the reaction of anthracene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)anthracene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene core, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzyloxyanthracene aldehydes and carboxylic acids.

    Reduction: Reduced benzyloxyanthracene derivatives.

    Substitution: Halogenated or nitrated benzyloxyanthracene derivatives.

Scientific Research Applications

2-(Benzyloxy)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)anthracene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness of 2-(Benzyloxy)anthracene:

  • The presence of the benzyloxy group imparts unique chemical reactivity and potential for functionalization.
  • Its photophysical properties make it suitable for applications in organic electronics and materials science.

Properties

CAS No.

93245-49-9

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2-phenylmethoxyanthracene

InChI

InChI=1S/C21H16O/c1-2-6-16(7-3-1)15-22-21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-14H,15H2

InChI Key

YYQISIIIDRJNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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